Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
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Overview
Description
TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For instance, starting with a suitable amine and an alkyl halide, the azetidine ring can be constructed under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a bromophenyl halide in the presence of a base.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Final Coupling: The protected azetidine intermediate is then coupled with the bromophenyl amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE follows similar synthetic routes but is optimized for large-scale production. This involves using high-throughput reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the bromophenyl group, such as converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Phenyl-substituted azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of azetidine derivatives with various biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 3-{[(4-BROMOPHENYL)METHYL]AMINO}AZETIDINE-1-CARBOXYLATE: Similar structure but with a different position of the bromine atom.
TERT-BUTYL 3-BROMOAZETIDINE-1-CARBOXYLATE: Lacks the amino group, leading to different reactivity and applications.
1-BOC-3-AMINOAZETIDINE: Similar azetidine ring but with different substituents.
Uniqueness
TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE is unique due to the specific positioning of the bromophenyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
887589-70-0 |
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Molecular Formula |
C15H21BrN2O2 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
PQAJRHUSMXUDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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